molecular formula C19H24O4 B11154184 3-hexyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one

3-hexyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B11154184
M. Wt: 316.4 g/mol
InChI Key: JMTXHWCMBVTKGG-UHFFFAOYSA-N
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Description

3-hexyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a hexyl chain, a methyl group, and an oxopropoxy group attached to a chromen-2-one core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-7-hydroxy-2H-chromen-2-one and 3-hexylbromide.

    Alkylation: The 4-methyl-7-hydroxy-2H-chromen-2-one undergoes alkylation with 3-hexylbromide in the presence of a base such as potassium carbonate to form 3-hexyl-4-methyl-7-hydroxy-2H-chromen-2-one.

    Esterification: The hydroxyl group at the 7-position is then esterified with 2-oxopropanoic acid in the presence of a catalyst such as sulfuric acid to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

3-hexyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxopropoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

3-hexyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hexyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-hexyl-4-methyl-7-hydroxy-2H-chromen-2-one: Lacks the oxopropoxy group but shares the chromen-2-one core.

    4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one: Lacks the hexyl chain but has the oxopropoxy group.

    3-hexyl-4-methyl-2H-chromen-2-one: Lacks both the oxopropoxy and hydroxyl groups.

Uniqueness

3-hexyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one is unique due to the presence of both the hexyl chain and the oxopropoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

3-hexyl-4-methyl-7-(2-oxopropoxy)chromen-2-one

InChI

InChI=1S/C19H24O4/c1-4-5-6-7-8-17-14(3)16-10-9-15(22-12-13(2)20)11-18(16)23-19(17)21/h9-11H,4-8,12H2,1-3H3

InChI Key

JMTXHWCMBVTKGG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C)OC1=O)C

Origin of Product

United States

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